molecular formula C14H8N2O5 B138940 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 117346-07-3

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B138940
M. Wt: 284.22 g/mol
InChI Key: FOKQLZFZMUOLSZ-UHFFFAOYSA-N
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Patent
US04873338

Procedure details

231 g (1.5 mol) of 5-nitro-2-aminophenol and 444 g (3 mol) of phthalic acid anhydride were stirred together in 2.25 liters of acetic acid at boiling point for 2.5 hours. The product was suction filtered at room temperature, washed with water and dried. Yield: 420 g=98.5%.
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].[C:12]1(=O)[O:17][C:15](=[O:16])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[C:15](=[O:16])[C:14]3=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]3[C:12]2=[O:17])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
231 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)N
Name
Quantity
444 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
2.25 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered at room temperature
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.